molecular formula C6H14Cl2N2O3S B2909297 2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride CAS No. 2490403-81-9

2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride

Cat. No. B2909297
CAS RN: 2490403-81-9
M. Wt: 265.15
InChI Key: OVCXRPQJWRAMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s description could vary based on its structure and properties .


Synthesis Analysis

The synthesis of similar compounds, such as imino-1,3-thiazinan-4-one derivatives, has been reported in the literature . These compounds are typically synthesized through a process involving N,N’-disubstituted thioureas and acryloyl chloride . The synthesis usually proceeds with good yield promoted by an electrogenerated base obtained with high current efficiency .

Scientific Research Applications

Environmental Toxicity and Herbicide Research

  • Global Trends in Herbicide Toxicity Studies: Research has identified global trends and gaps in studies on the toxicity of herbicides like 2,4-D, focusing on its environmental impact and toxicological profile. The United States leads in publications, with significant contributions from Canada and China. Future research is likely to concentrate on molecular biology, human exposure assessments, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Synthetic Methodologies

  • Synthetic Routes and Structural Properties: A study on the synthesis of novel substituted thiazolidin-4-ones provides insights into the reaction mechanisms and structural properties of related thiazinan compounds. This research highlights the diversity of products that can be derived from chloral and amines, offering a foundation for further exploration of compounds like "2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid; dihydrochloride" (Issac & Tierney, 1996).

Analytical Chemistry Applications

  • Hydroxyproline Analysis: Although not directly related, the analytical methodology for hydroxyproline, involving oxidation by chloramine-T and coupling with Ehrlich's aldehyde, showcases the type of detailed analytical work that could involve compounds like "2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid; dihydrochloride" for specific analytical applications (Stegemann & Stalder, 1967).

Mechanism of Action

Target of Action

The primary targets of this compound are the G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . These targets play crucial roles in various physiological processes. The CB1 receptor is involved in the modulation of neurotransmitter release, while 11 βHSD1 plays a key role in the regulation of glucocorticoid action within cells .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to its target receptors, which can lead to changes in the receptor’s activity. The binding interaction mechanism of the compound with CB1 and 11 βHSD1 has been studied using molecular docking .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the interaction with the CB1 receptor can influence the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory . On the other hand, interaction with 11 βHSD1 can influence the glucocorticoid pathway, affecting processes such as inflammation and immune response .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For instance, modulation of the CB1 receptor can lead to changes in neurotransmitter release, potentially affecting neurological processes. Similarly, modulation of 11 βHSD1 can influence glucocorticoid action within cells, potentially affecting processes such as inflammation and immune response .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions. The stability of the compound in the CB1 and 11 βHSD1 microenvironments has been studied using molecular dynamics simulations .

properties

IUPAC Name

2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S.2ClH/c7-12(11)3-1-8(2-4-12)5-6(9)10;;/h7H,1-5H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCXRPQJWRAMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCN1CC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.